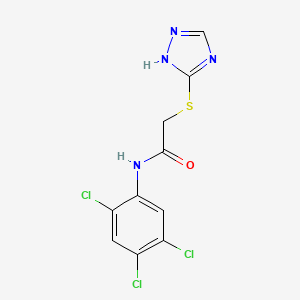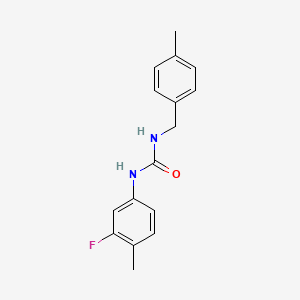
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as FPTI, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities.
Mécanisme D'action
The exact mechanism of action of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to activate the AMPK pathway, which plays a crucial role in glucose and lipid metabolism. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound enhances insulin sensitivity and reduces blood glucose levels, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. It also exhibits promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties.
Orientations Futures
There are numerous future directions for 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one research. One area of research is the optimization of its pharmacological properties, such as its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, this compound can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antidiabetic agents.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.
Another area of research is the anti-inflammatory activity of this compound. Inflammation plays a crucial role in the pathogenesis of various diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
This compound also exhibits antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. It achieves this by activating the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
Propriétés
IUPAC Name |
(5E)-3-(2-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-3-1-2-4-12(11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJFWMIOPJSCQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4690264.png)
![N,N-dibenzyl-N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4690271.png)
![2-[1-(2-hydroxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4690281.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4690284.png)
![3-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4690293.png)
![3-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4690305.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4690308.png)
![[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4690322.png)



![(3aR,7aS)-2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4690364.png)
![ethyl 2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4690374.png)
![2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4690376.png)